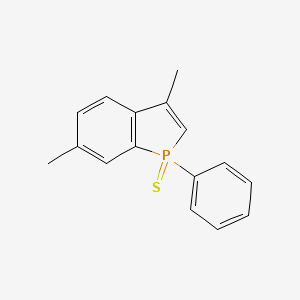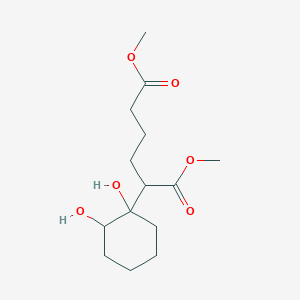
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate is an organic compound with the molecular formula C14H24O6 It is a derivative of cyclohexane, featuring two hydroxyl groups and a hexanedioate ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate typically involves the esterification of 2-(1,2-dihydroxycyclohexyl)hexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester moiety can be reduced to the corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester moiety play a crucial role in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(1,2-dihydroxycyclohexyl)pentanedioate
- Dimethyl 2-(1,2-dihydroxycyclohexyl)butanedioate
- Dimethyl 2-(1,2-dihydroxycyclohexyl)propanedioate
Uniqueness
Dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both hydroxyl groups and the hexanedioate ester moiety allows for a diverse range of chemical reactions and applications, setting it apart from similar compounds with different chain lengths or functional groups.
Eigenschaften
CAS-Nummer |
63487-38-7 |
|---|---|
Molekularformel |
C14H24O6 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
dimethyl 2-(1,2-dihydroxycyclohexyl)hexanedioate |
InChI |
InChI=1S/C14H24O6/c1-19-12(16)8-5-6-10(13(17)20-2)14(18)9-4-3-7-11(14)15/h10-11,15,18H,3-9H2,1-2H3 |
InChI-Schlüssel |
PRGHRXWPOXEOLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC(C(=O)OC)C1(CCCCC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)
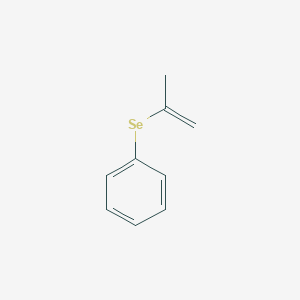
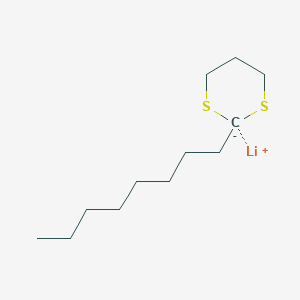
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)

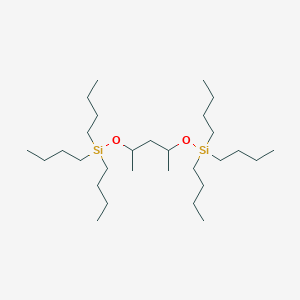
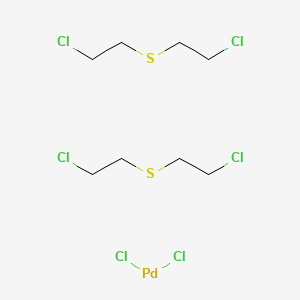
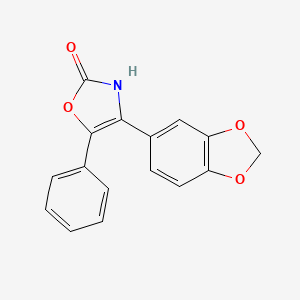
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
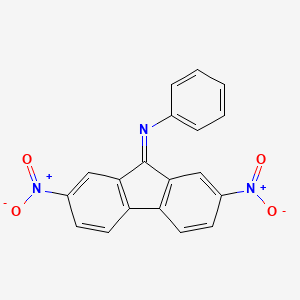
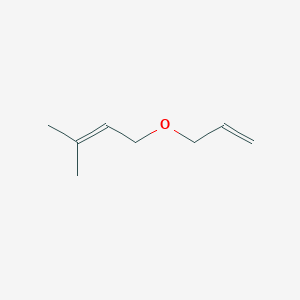
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)
